Naphthalene-1-sulfonic acid, 4-methoxy-, (2-adamantan-1-ylethyl)amide
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Overview
Description
N-[2-(ADAMANTAN-1-YL)ETHYL]-4-METHOXYNAPHTHALENE-1-SULFONAMIDE is a complex organic compound that features both adamantane and naphthalene moieties Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while naphthalene is an aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-4-METHOXYNAPHTHALENE-1-SULFONAMIDE typically involves multiple steps. One common route starts with the preparation of adamantane derivatives, which are then reacted with naphthalene derivatives under specific conditions. For instance, adamantane can be functionalized to introduce an ethyl group, which is then linked to a naphthalene sulfonamide through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as the use of microwave irradiation to enhance reaction rates and yields. This method has been shown to be effective in synthesizing similar adamantane derivatives .
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YL)ETHYL]-4-METHOXYNAPHTHALENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents and temperatures to optimize yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes .
Scientific Research Applications
N-[2-(ADAMANTAN-1-YL)ETHYL]-4-METHOXYNAPHTHALENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral or antibacterial properties.
Medicine: Explored for its potential therapeutic effects, particularly in antiviral treatments.
Mechanism of Action
The mechanism by which N-[2-(ADAMANTAN-1-YL)ETHYL]-4-METHOXYNAPHTHALENE-1-SULFONAMIDE exerts its effects involves interactions with specific molecular targets. For instance, the adamantane moiety may interact with viral proteins, inhibiting their function and preventing viral replication. The naphthalene sulfonamide part may interact with cellular enzymes, disrupting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide: Another adamantane derivative with antiviral activity.
1-adamantanamine: Known for its use in antiviral drugs like amantadine.
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide:
Uniqueness
Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H29NO3S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-4-methoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C23H29NO3S/c1-27-21-6-7-22(20-5-3-2-4-19(20)21)28(25,26)24-9-8-23-13-16-10-17(14-23)12-18(11-16)15-23/h2-7,16-18,24H,8-15H2,1H3 |
InChI Key |
DDJBYTCQJRUDQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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